![molecular formula C19H19NO4 B5717422 3'-(4-morpholinylcarbonyl)-4-biphenylyl acetate](/img/structure/B5717422.png)
3'-(4-morpholinylcarbonyl)-4-biphenylyl acetate
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Description
Synthesis Analysis
The synthesis of related morpholine derivatives involves several chemical reactions. For instance, the reaction of benzaldehyde with methyl acetoacetate in the presence of morpholine yields new condensation products with potent calcium channel-blocking activity (H. Nitta, K. Takimoto, I. Ueda, 1992). Another example involves the preparation of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine through a coupling reaction, showcasing the versatility of morpholine in chemical synthesis (Taylor Chin et al., 2010).
Molecular Structure Analysis
The X-ray structural analysis of morpholine derivatives reveals insights into the geometry and delocalization of molecular structures. For example, the structure of 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine shows the N―N double bond geometry and partial delocalization across the triazene moiety (Taylor Chin et al., 2010).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, such as the Willgerodt-Kindler reaction, leading to unexpected products like 4-(benzoylthiocarbonyl)morpholine (Wei-wei Liu et al., 2006). They are also used in acid-catalyzed oligomerization reactions to synthesize complex heterocyclic compounds (Yujiro Nomura et al., 1978).
Physical Properties Analysis
The solubility and thermodynamic properties of morpholine derivatives, such as 4-(4-Aminophenyl)-3-morpholinone, have been extensively studied, indicating that temperature significantly affects their solubility in various solvents (Wenge Yang et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other compounds, of morpholine derivatives, have been analyzed through various reactions and studies. The reactions with different agents and under various conditions reveal the versatile nature and reactivity of these compounds (D. Ayediran et al., 1977).
Mechanism of Action
properties
IUPAC Name |
[4-[3-(morpholine-4-carbonyl)phenyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14(21)24-18-7-5-15(6-8-18)16-3-2-4-17(13-16)19(22)20-9-11-23-12-10-20/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHQEAOBYKXJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate |
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